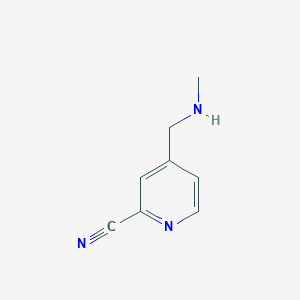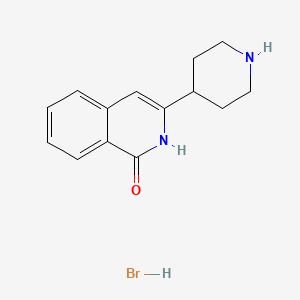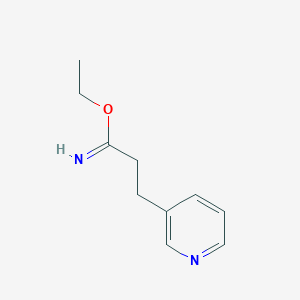![molecular formula C6H3N5 B12438038 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the broader class of triazolopyrimidines, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy. Additionally, it has shown promise as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its therapeutic effects .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its use in explosives due to its high thermal stability.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits similar biological activities, including antimicrobial and anticancer effects.
Uniqueness: What sets [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile apart is its versatility in undergoing various chemical reactions and its broad spectrum of biological activities. Its ability to act as a scaffold for the development of new therapeutic agents makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-6-10-9-4-11(6)3-5/h2-4H |
InChI Key |
QDAGBMMBMCDBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NN=CN21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)



![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)

![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

